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molecular formula C10H11NO2 B7728403 Acetoacetanilide CAS No. 86349-51-1

Acetoacetanilide

Cat. No. B7728403
M. Wt: 177.20 g/mol
InChI Key: DYRDKSSFIWVSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04607039

Procedure details

Sodium hydride (0.48 g. of a 50% w/w dispersion in mineral oil) was added to a solution of 2-acetylacetanilide (1.8 g.) in dry dimethylformamide (15 ml.) under an atmosphere of argon. The mixture was stirred at 35° until the evolution of hydrogen had ceased. 2-Bromopropane (1.12 ml.) was added, and the mixture was heated at 55°-60° for 110 hr. The mixture was cooled and then poured into water (100 ml.). The resulting solution was adjusted to pH 2 with 3N-hydrochloric acid and extracted with ethyl acetate (3×100 ml.). The ethyl acetate extract was dried (Na2SO4) and the ethyl acetate was evaporated in vacuo. The residual oil was chromatographed on silica gel (Kieselgel 60, 180 g.) using 20% v/v ethyl acetate in petroleum ether (b.p. 60°-80°) as eluant. The relevant fraction was evaporated in vacuo, and the residue was crystallised from cyclohexane to give 2-acetyl-2-isopropylacetanilide, m.p. 135°-7° .
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.12 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:8])(=[O:5])[CH3:4].[H][H].Br[CH:19]([CH3:21])[CH3:20].Cl>CN(C)C=O.O>[C:3]([CH:6]([CH:19]([CH3:21])[CH3:20])[C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:8])(=[O:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)CC(=O)NC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
1.12 mL
Type
reactant
Smiles
BrC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 55°-60° for 110 hr
Duration
110 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml.)
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the ethyl acetate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed on silica gel (Kieselgel 60, 180 g.)
CUSTOM
Type
CUSTOM
Details
The relevant fraction was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallised from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)NC1=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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